Pyrasulfotole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 4.2 (pH 4); 69.1 (pH 7); 49 (pH 9), all in g/L at 20 °C

Canonical SMILES

Mode of Action Studies

Understanding how Pyrasulfotole disrupts plant growth processes can aid in the development of new herbicides with novel mechanisms of action. Research investigates how Pyrasulfotole inhibits ALS (acetohydroxylactate synthase), a key enzyme involved in amino acid biosynthesis in plants []. This knowledge can be crucial for managing herbicide resistance in weeds where existing modes of action are failing.

Weed Resistance Management

Pyrasulfotole's unique mode of action makes it a valuable tool for studying and managing herbicide resistance in weeds. Scientific research explores how weeds develop resistance to Pyrasulfotole and identifies resistance mechanisms. This information can be used to develop strategies for delaying resistance evolution and optimizing herbicide use programs [].

Environmental Fate Studies

Pyrasulfotole's behavior in the environment is a crucial aspect of scientific research. Studies investigate its degradation pathways in soil and water, potential for leaching, and impact on non-target organisms. This information is essential for ensuring the safe and sustainable use of Pyrasulfotole in agriculture [].

Crop Selectivity Research

Developing herbicides that effectively control weeds while minimizing harm to crops is an ongoing challenge. Scientific research explores Pyrasulfotole's selectivity towards different crop species. This involves understanding how the herbicide is metabolized and detoxified differently in crops compared to weeds, paving the way for optimizing herbicide application methods and formulations for improved crop safety [].

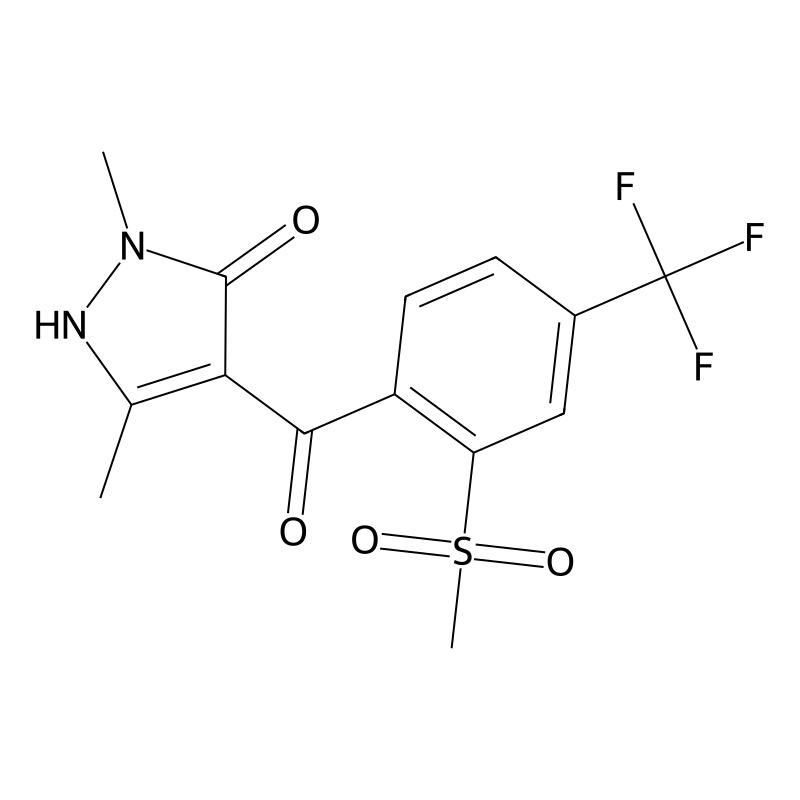

Pyrasulfotole is a selective herbicide primarily used for controlling broadleaf weeds in various crops, including wheat and corn. Its chemical name is (5-hydroxyl-1,3-dimethyl-1H-pyrazol-4-yl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]methanone, and it has the chemical formula C14H13F3N2O4S with a CAS number of 365400-11-9. Pyrasulfotole belongs to the pyrazole class of compounds and is characterized by its unique structure that includes a trifluoromethyl group and a methylsulfonyl moiety, which contribute to its herbicidal activity .

As mentioned earlier, Pyrasulfotole acts as an HPPD inhibitor. HPPD is a key enzyme in the chlorophyll biosynthesis pathway in plants. Pyrasulfotole binds to the HPPD enzyme, preventing it from converting 4-hydroxyphenylpyruvate (HPP) to p-hydroxyphenylpyruvic acid (HPPA), a crucial step in chlorophyll production []. This disruption leads to a depletion of chlorophyll, causing the characteristic bleaching and stunted growth observed in susceptible weeds.

Pyrasulfotole can be synthesized through a multi-step reaction involving the following key steps:

- Formation of the Intermediate: Reaction of 2-chloro-4-trifluoromethylbenzoic acid with sodium methylsulfide.

- Oxidation: Treatment of the intermediate with hydrogen peroxide, which facilitates the formation of pyrasulfotole .

The compound exhibits stability under various conditions, with decomposition beginning at approximately 245°C .

Pyrasulfotole functions by inhibiting carotenoid biosynthesis at the phytoene desaturase step, which is crucial for plant growth and development. This inhibition leads to the accumulation of toxic intermediates that ultimately cause plant death. In terms of toxicity to non-target organisms, pyrasulfotole has been classified as having low to moderate acute toxicity in mammals, with no significant mutagenic effects observed in various studies .

The synthesis of pyrasulfotole involves several steps that ensure the formation of its complex structure:

- Reaction Setup: Combine 2-chloro-4-trifluoromethylbenzoic acid with sodium methylsulfide.

- Hydrogen Peroxide Treatment: Introduce hydrogen peroxide to oxidize the intermediate compound.

- Purification: The final product is purified to achieve the desired purity levels for agricultural use.

This method highlights pyrasulfotole's unique chemical properties and its effective synthesis pathway .

Pyrasulfotole shares similarities with several other herbicides in terms of structure and mechanism of action. Here are some comparable compounds:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Triazine Herbicides | Varies | Inhibition of photosynthesis | Broad-spectrum activity |

| Sulfonylurea Herbicides | Varies | Inhibition of acetolactate synthase | Selective against specific weed types |

| Pyrazolone Herbicides | Varies | Inhibition of carotenoid biosynthesis | Similar structure to pyrasulfotole |

Pyrasulfotole's distinctiveness lies in its specific targeting of carotenoid biosynthesis pathways, making it particularly effective against certain weed species while exhibiting low toxicity to crops .

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Technical grade is greater than or equal to 96.0% ... Density: 1.53 (technical grade)

LogP

Odor

Melting Point

UNII

Mechanism of Action

Vapor Pressure

Other CAS

Absorption Distribution and Excretion

In a metabolism study, AE 0317309 (/pyrasulfotole/ 97.6-100% ai, Vial #s C-938, C-939, C- 938B, C-1024A, K-1196, K-1267), male Wistar Hanover rats (five rats for each radiolabel) were given single oral doses of (phenyl-UL-(14)C) AE 0317309 or pyrazole-3-(14)C AE 0317309 at dose rates of 10.0 and 9.88 mg/kg bw, respectively. In two separate experiments, male Wistar Hanover rats with surgically implanted jugular cannula were dosed intravenously with (phenyl-UL-(14)C) AE 0317309 (four rats) or (pyrazole-3-(14)C) AE 0317309 (five rats) at dose rates of 9.81 and 9.60 mg/kg bw, respectively. The (phenyl-UL-(14)C) AE 0317309 was readily absorbed following oral dosing, with approximately 62% of the administered radioactivity dose being recovered in the urine within 6 h post dose. A total of approximately 73% of the administered radioactivity dose was recovered in the urine by the time of sacrifice (52 hr). The (pyrazole-3-(14)C) AE 0317309 was readily absorbed following a single oral dose, with approximately 57% of the administered radioactivity dose being recovered in the urine within 6 h post dose. A total of approximately 75% of the dose was recovered in the urine by the time of sacrifice (48 hr). In the case of intravenous administration, approximately 90% of the radioactivity was excreted in the urine and approximately 10% in the feces by 48 h. Most (over 80%) of the intravenous dose was excreted in the urine within 6 h. In all experiments, <2% of the administered dose remained in the residual carcass and tissues at sacrifice. In all experiments, the highest residues were found in the liver and kidney. There was no apparent difference between the phenyl-UL-(14)C label and the pyrazole-3-(14)C label in the distribution of equivalents in the tissues following intravenous dosing. However, concentrations in the tissues were consistently higher in the case of the pyrazole-3-(14)C label than in the case of the phenyl-UL-(14)C label following oral dosing. The distribution of radioactivity in tissues did not differ greatly between oral and intravenous dosing, with the exception that the concentration in the residual carcass is somewhat higher in the latter case. Following both oral and intravenous administration, most of the dose was excreted unchanged as AE 0317309. ...